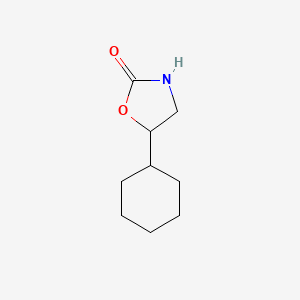

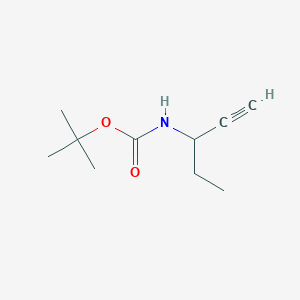

Tert-butyl pent-1-yn-3-ylcarbamate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented . For instance, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group, which influences the physical and chemical properties of the compound. For example, the tert-butyl group has been shown to affect the acidity and C-H bond dissociation energy in 3-tert-butylbicyclo[1.1.1]pentane, indicating a strong tertiary C-H bond.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions . They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The tert-butyl group’s influence is also seen in the organogelation of π-gelators, which can lead to the development of efficient chemosensors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the presence of the tert-butyl group. For example, the tert-butyl group has been shown to affect the acidity and C-H bond dissociation energy in 3-tert-butylbicyclo[1.1.1]pentane, indicating a strong tertiary C-H bond.

Applications De Recherche Scientifique

Process Development and Synthesis

A study by Li et al. (2012) details the scalable synthesis of an intermediate used in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, showcasing the application of tert-butyl pent-1-yn-3-ylcarbamate derivatives in medicinal chemistry. The synthesis involves a modified Kulinkovich–Szymoniak cyclopropanation, demonstrating the compound's utility in complex organic syntheses (Wenjie Li et al., 2012).

Material Science Applications

Research by Saxena et al. (2006) on epoxy-tert-butyl poly(cyanoarylene ether) blends highlights the material's phase morphology, fracture toughness, and mechanical properties. This study illustrates the impact of tert-butyl derivatives on enhancing the physical properties of polymers, contributing to advancements in materials science (A. Saxena et al., 2006).

Structural Characterization

Aouine et al. (2016) characterized the structure of a tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments. This work demonstrates the application of tert-butyl derivatives in analytical chemistry, specifically in the elucidation of complex molecular structures (Younas Aouine et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds are often used as protecting groups for amines in organic chemistry .

Mode of Action

Tert-butyl pent-1-yn-3-ylcarbamate is likely to function as a protecting group for amines . The compound can protect an amino group by converting it into a carbamate . This protection allows for transformations of other functional groups without interference from the amine group .

Biochemical Pathways

The compound’s role as a protecting group suggests that it may be involved in various biochemical pathways where amines need to be protected during chemical reactions .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which the compound is used. As a protecting group for amines, the compound would prevent the amino group from participating in chemical reactions, thereby allowing other functional groups to undergo transformations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the removal of the protecting group is typically achieved with a strong acid such as trifluoroacetic acid . Therefore, the pH of the environment could potentially influence the action of the compound .

Safety and Hazards

Orientations Futures

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . New donor building blocks, i.e., triarylamino derivatives, are of great interest for the production of organic photovoltaic materials . This suggests that “Tert-butyl pent-1-yn-3-ylcarbamate” and similar compounds could have significant applications in the future.

Propriétés

IUPAC Name |

tert-butyl N-pent-1-yn-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-6-8(7-2)11-9(12)13-10(3,4)5/h1,8H,7H2,2-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTXZJOEDUPLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466889.png)

![2-(Methylamino)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466892.png)